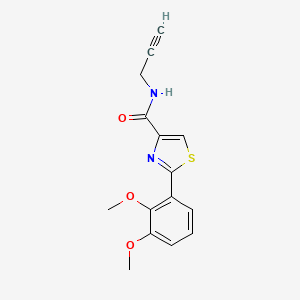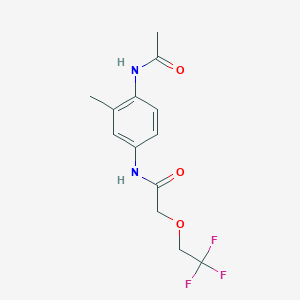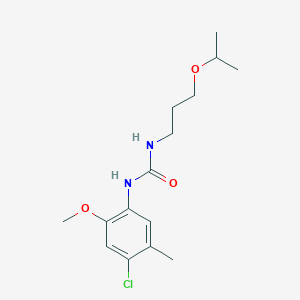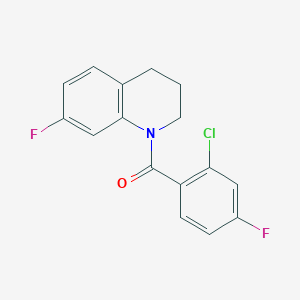![molecular formula C20H18N4O4 B6621884 2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide](/img/structure/B6621884.png)
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methylamino group, a nitro group, and a phenoxypyridinylmethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursorsThe phenoxypyridinylmethyl group can be attached using a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and substitution reactions, as well as the development of efficient purification methods to isolate the desired product.
化学反应分析
Types of Reactions
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite and hydrogenation over palladium on carbon are typical reducing conditions.
Substitution: Nucleophilic substitution can be facilitated by bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the methylamino position.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its unique functional groups may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and nucleic acids. The nitro group may participate in redox reactions, while the phenoxypyridinylmethyl group could facilitate binding to specific proteins or DNA sequences .
相似化合物的比较
Similar Compounds
2-(methylamino)pyridine: Shares the methylamino group but lacks the nitro and phenoxypyridinylmethyl groups.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar amino group but different aromatic substitutions.
2-amino-4-methylpyridine: Similar in having an amino group but differs in the rest of the structure.
Uniqueness
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-21-18-8-7-15(24(26)27)12-17(18)20(25)23-13-14-9-10-22-19(11-14)28-16-5-3-2-4-6-16/h2-12,21H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBLCUJVQKZJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2-chlorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B6621801.png)

![5-chloro-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B6621814.png)
![[2-[(5-Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate](/img/structure/B6621818.png)
![2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B6621833.png)
![Methyl 5-[1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethyl]furan-2-carboxylate](/img/structure/B6621841.png)
![2-[dimethylsulfamoyl(ethyl)amino]-N-methylacetamide](/img/structure/B6621849.png)
![2-benzyl-N-[4-[2-(ethylamino)-2-oxoethoxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B6621865.png)


![1-acetyl-N-[(2-phenylmethoxypyridin-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B6621878.png)
![2-(3,5-Dimethoxyphenyl)-5-[2-(3-nitrophenoxy)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6621895.png)

![2-[3-(cyclohexen-1-yl)-2-oxobenzimidazol-1-yl]-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B6621907.png)
